(R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride
Overview
Description
“®-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride” is also known as “N-Fmoc-4-(3-benzothienyl)-D-beta-homoalanine” and “4-(3-Benzothienyl)-L-beta-homoalanine hydrochloride salt”. It is an alanine derivative .
Molecular Structure Analysis
The molecular weight of “®-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride” is 457.54 . For a more detailed molecular structure analysis, you may refer to the crystallographic data available in the Protein Data Bank .Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows :
- Absorption : The compound has high gastrointestinal absorption .
- Distribution : The compound is not a substrate for P-glycoprotein, suggesting it may have wide distribution in the body .
- Metabolism : Information on the metabolism of this compound is not available .
- Excretion : Information on the excretion of this compound is not available .
The compound’s bioavailability is influenced by its physicochemical properties, including its solubility and lipophilicity .
Biochemical Analysis
Biochemical Properties
The compound plays a role in biochemical reactions by binding to the formyl group at position 37 of proteins, blocking the synthesis of proteins necessary for mitochondrial functionality
Cellular Effects
®-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride has been shown to have effects on various types of cells and cellular processes. It influences cell function by inhibiting mitochondrial translation, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of ®-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride involves its binding to the ribosome, similar to natural amino acids This binding blocks the synthesis of proteins necessary for mitochondrial functionality
Properties
IUPAC Name |
(3R)-3-amino-4-(1-benzothiophen-3-yl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S.ClH/c13-9(6-12(14)15)5-8-7-16-11-4-2-1-3-10(8)11;/h1-4,7,9H,5-6,13H2,(H,14,15);1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZKGWWYBOKXAS-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CS2)C[C@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661581 | |
Record name | (3R)-3-Amino-4-(1-benzothiophen-3-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331847-10-0, 269398-95-0 | |
Record name | Benzo[b]thiophene-3-butanoic acid, β-amino-, hydrochloride (1:1), (βR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331847-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-Amino-4-(1-benzothiophen-3-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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